molecular formula C3H6FNO2 B1655943 3-Fluoro-1-nitropropane CAS No. 462-24-8

3-Fluoro-1-nitropropane

Cat. No.: B1655943
CAS No.: 462-24-8
M. Wt: 107.08 g/mol
InChI Key: VTLREOOVLIJFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-nitropropane is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a colorless liquid with a molecular formula of C3H6FNO2 and a molecular weight of 109.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-nitropropane typically involves the nitration of fluoropropane. This process can be carried out using various nitrating agents under controlled conditions to ensure the selective formation of the desired nitro compound. One common method involves the use of nitric acid in the presence of a catalyst to facilitate the nitration reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process in a microstructured flow reactor. This method integrates heating, evaporation of reactants, the reaction channel, and the quenching and cooling of the product mixture, all within a single reactor plate .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-nitropropane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluoropropane derivatives.

Scientific Research Applications

3-Fluoro-1-nitropropane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-1-nitropropane involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of metabolic pathways .

Comparison with Similar Compounds

    1-Nitropropane: A nitroalkane with similar chemical properties but lacks the fluorine atom.

    2-Nitropropane: Another nitroalkane isomer with different structural and reactivity characteristics.

    Nitromethane and Nitroethane: Smaller nitroalkanes with distinct chemical behaviors.

Uniqueness: 3-Fluoro-1-nitropropane is unique due to the presence of both a nitro group and a fluorine atom. This combination imparts distinct chemical reactivity and biological activity compared to other nitroalkanes. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-fluoro-3-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLREOOVLIJFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196757
Record name Propane, 3-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-24-8
Record name Propane, 3-fluoro-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 3-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-1-nitropropane
Reactant of Route 2
Reactant of Route 2
3-Fluoro-1-nitropropane
Reactant of Route 3
Reactant of Route 3
3-Fluoro-1-nitropropane
Reactant of Route 4
3-Fluoro-1-nitropropane
Reactant of Route 5
3-Fluoro-1-nitropropane
Reactant of Route 6
3-Fluoro-1-nitropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.